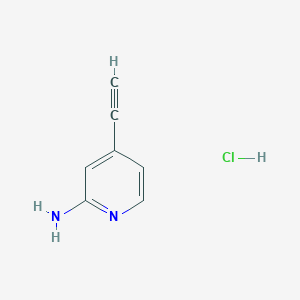

4-Ethynylpyridin-2-amine hydrochloride

描述

4-Ethynylpyridin-2-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridin-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-aminopyridine.

Ethynylation: The introduction of an ethynyl group at the 4-position of the pyridine ring is achieved through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as trimethylsilylacetylene.

Deprotection: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield 4-ethynyl-2-aminopyridine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-ethynyl-2-aminopyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 4-Ethynylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of 4-ethynylpyridine-2-carboxaldehyde.

Reduction: Formation of 4-ethylpyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

科学研究应用

4-Ethynylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

作用机制

The mechanism of action of 4-Ethynylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

4-Ethynylpyridine: Lacks the amino group, making it less versatile in biological applications.

2-Aminopyridine: Lacks the ethynyl group, resulting in different chemical reactivity and applications.

4-Ethynylpyridin-2-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.

Uniqueness: 4-Ethynylpyridin-2-amine hydrochloride is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form further enhances its practical utility in various applications.

生物活性

4-Ethynylpyridin-2-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

This compound is characterized by the presence of an ethynyl group and an amino group attached to a pyridine ring. Its molecular formula is CHClN, with a molecular weight of approximately 155.58 g/mol. The compound's structure facilitates various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its ability to act as a nucleophile due to the amino group, allowing it to participate in nucleophilic substitution reactions. The ethynyl moiety can engage in cross-coupling reactions, which are vital in organic synthesis and potentially in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. For instance, it demonstrated notable activity against Cryptococcus neoformans at low concentrations, suggesting its potential as an antifungal agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary data suggest that it may interact with enzymes critical for pathogen metabolism, making it a candidate for developing new antimicrobial agents.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential. Comparative studies showed that derivatives of this compound had improved efficacy against resistant strains.

Study 2: Enzyme Interaction

Another significant study focused on the interaction of this compound with human carbonic anhydrase II (CA II). The compound was found to inhibit CA II with an IC value of 150 nM, demonstrating its potential as a lead compound for developing inhibitors targeting this enzyme class .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 155.58 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |

| Enzyme Inhibition (IC) | 150 nM for CA II |

常见问题

Basic Research Questions

Q. What are the optimal synthesis conditions for 4-Ethynylpyridin-2-amine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters. Key steps include:

- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation.

- pH : Use buffered conditions (pH 6–8) to stabilize the amine group during nucleophilic substitution .

- Reaction Time : Monitor via HPLC to optimize duration (typically 12–24 hours) and minimize degradation .

- Purification : Employ recrystallization or column chromatography with polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyridine protons resonating at δ 7.5–8.5 ppm and ethynyl C≡C stretching at ~2100 cm in IR .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks ([M+H] expected at m/z 169.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR, IR, and MS data with computational simulations (e.g., DFT for predicted spectra) .

- Isotopic Labeling : Use N or H isotopes to clarify ambiguous proton assignments in crowded spectral regions .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal lattice parameters, especially for regiochemical isomers .

Q. What methodological approaches are used to study the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-Dependent Solubility : Assess solubility in buffers (pH 1.2–7.4) using UV-vis spectroscopy; correlate with logP values to predict bioavailability .

- Oxidative Stress Assays : Expose to HO or hydroxyl radicals to evaluate ethynyl group susceptibility to oxidation .

Q. How do structural modifications at the ethynyl or amine groups affect the compound's reactivity and biological activity?

- Methodological Answer :

- Ethynyl Modifications : Replace the ethynyl group with halogens (e.g., Cl) to study electronic effects on aromaticity via Hammett plots .

- Amine Functionalization : Acylate the amine (e.g., with Boc-protected groups) to alter hydrophobicity and assess receptor binding via SPR or ITC .

- Biological Assays : Test derivatives against kinase enzymes (e.g., EGFR) using fluorescence polarization to quantify IC shifts .

Q. Notes

- Citations align with synthesis, characterization, and interaction studies from peer-reviewed methodologies.

- Advanced questions emphasize mechanistic and hypothesis-driven research, while basic questions focus on foundational techniques.

属性

IUPAC Name |

4-ethynylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-6-3-4-9-7(8)5-6;/h1,3-5H,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNJOYHTNURYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。